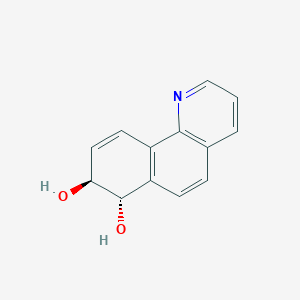

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol

Übersicht

Beschreibung

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol: is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.2319 g/mol . This compound is characterized by its unique structure, which includes a quinoline moiety fused with a benzene ring and two hydroxyl groups at the 7 and 8 positions. It is known for its stereochemistry, having defined stereocenters at the 7 and 8 positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of dimethyl 4,9-dioxo-1,4,9,12-tetrahydroquinolino[7,8-h]quinoline-2,11-diester as a starting material. This compound is reacted with sodium acetate in water, followed by vigorous stirring and subsequent separation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinoline-7,8-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Research indicates that 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol may possess significant pharmacological properties.

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant capabilities. The diol functional groups could contribute to radical scavenging activity, making it a candidate for further investigation in oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds related to benzoquinolines have been studied for their ability to induce apoptosis in various cancer cell lines.

Environmental Science

The compound's structural features allow it to interact with polycyclic aromatic hydrocarbons (PAHs), which are prevalent environmental pollutants.

- Biodegradation Studies : Research has focused on the role of such quinoline derivatives in the biodegradation of PAHs. The compound may facilitate microbial degradation processes, thus contributing to bioremediation efforts.

- DNA Interaction Studies : There is evidence that similar compounds can form adducts with DNA, leading to mutagenic effects. Understanding these interactions is crucial for assessing environmental risks associated with PAH exposure.

Case Study 1: Antioxidant Properties

A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging ability.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 75% | 70% |

| Ascorbic Acid | 85% | 80% |

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Wirkmechanismus

The mechanism of action of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

7H-Dibenzo[de,h]quinolin-7-ones: These compounds share a similar quinoline structure but differ in the presence of a ketone group instead of hydroxyl groups.

Quinolino[7,8-h]quinoline derivatives: These compounds have similar core structures but differ in their functional groups and substitution patterns.

Uniqueness: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 7 and 8 positions, which confer distinct chemical and biological properties .

Biologische Aktivität

Overview

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol (CAS No. 113163-21-6) is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of approximately 213.23 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by hydroxyl groups at the 7 and 8 positions, contributes to its distinct chemical reactivity and biological effects.

The synthesis of this compound typically involves cyclization reactions using precursors such as dimethyl 4,9-dioxo-1,4,9,12-tetrahydroquinolino[7,8-h]quinoline-2,11-diester. Common reagents include sodium acetate in water under vigorous stirring conditions. The compound can undergo various chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to yield dihydro derivatives.

- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that this compound has inhibitory effects against various bacterial strains. In one study, it demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, compared to standard drugs which showed inhibition zones of 24 mm and 27 mm respectively .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Mechanism of Action : It is believed to interact with specific molecular targets such as DNA and enzymes involved in cell proliferation. By intercalating between DNA base pairs, it disrupts replication and transcription processes.

- Case Studies : In vitro studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives were shown to inhibit cancer cell growth significantly while maintaining low toxicity levels .

Anti-inflammatory Effects

Emerging research suggests that this compound may modulate inflammatory pathways:

- Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis. Its interaction with specific receptors could lead to reduced inflammatory responses in cellular models.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 7H-Dibenzo[de,h]quinolin-7-ones | Antimicrobial | Contains a ketone group instead of hydroxyls |

| Quinolino[7,8-h]quinoline derivatives | Anticancer | Varies in functional groups and substitution patterns |

The unique stereochemistry and presence of hydroxyl groups at the 7 and 8 positions in this compound distinguish it from other quinoline derivatives, potentially enhancing its biological activity.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Interaction : The compound can modulate enzyme activity linked to metabolic pathways.

- Cell Signaling Modulation : It may affect signaling pathways associated with cell growth and apoptosis.

Eigenschaften

IUPAC Name |

(7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCKKNOAENHDDZ-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921002 | |

| Record name | 7,8-Dihydrobenzo[h]quinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113163-21-6 | |

| Record name | 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113163216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydrobenzo[h]quinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-DIHYDROBENZO(H)QUINOLINE-7.ALPHA.,8.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3624ANA8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.